4-Octyloxyphenylboronic acid
Overview
Description
4-Octyloxyphenylboronic acid is an organic compound with the molecular formula C₁₄H₂₃BO₃. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications . This compound is particularly notable for its octyloxy group, which imparts unique properties compared to other phenylboronic acids .
Mechanism of Action
Target of Action
4-Octyloxyphenylboronic acid, also known as (4-(Octyloxy)phenyl)boronic acid, is a type of boronic acid. Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to their utility in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . .
Biochemical Pathways
Boronic acids, including this compound, are known to be involved in various biochemical pathways. They can interact with proteins, manipulate them, and label cells . They can also be used for electrophoresis of glycated molecules . .
Result of Action
Given its interactions with diols and strong Lewis bases, it is likely to have a range of effects depending on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, boronic acids are known to be used in both homogeneous assays and heterogeneous detection . .
Preparation Methods
The synthesis of 4-Octyloxyphenylboronic acid typically involves the reaction of phenylboronic acid with an octyloxy group. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and cost-efficiency .
Chemical Reactions Analysis
4-Octyloxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles or nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution.
Scientific Research Applications
4-Octyloxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Octyloxyphenylboronic acid can be compared to other phenylboronic acids, such as:
Phenylboronic acid: Lacks the octyloxy group, making it less hydrophobic and with different binding properties.
4-Pentyloxyphenylboronic acid: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an octyloxy group, leading to different chemical behavior and applications. The uniqueness of this compound lies in its octyloxy group, which imparts specific hydrophobic properties and influences its interactions with other molecules.
Properties
IUPAC Name |
(4-octoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11,16-17H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABZSVITXOJJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398346 | |
Record name | 4-Octyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121554-09-4 | |
Record name | 4-Octyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-n-Octyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Octyloxyphenylboronic acid influence its self-assembly behavior in aqueous solutions compared to other phenylboronic acid derivatives?
A2: While the provided research doesn't directly compare the self-assembly of OPBA, it does highlight the importance of hydrophobicity in the co-assembly behavior of phenylboronic acid derivatives with poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO). [] The study found that only the more hydrophobic derivative, 4-dodecyloxyphenylboronic acid (C12), effectively co-assembled with PHOS-PEO to form nanoparticles with intermixed blocks. This suggests that OPBA, with its shorter octyloxy chain, might exhibit different self-assembly characteristics compared to C12 due to its altered amphiphilic balance. Further research is necessary to elucidate the specific self-assembly behavior of OPBA in various aqueous environments.
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